GW 2433

PPARδ selectivity transcriptional profiling off-target minimization

GW501516 is the industry standard for selective PPARδ activation. Its 1000-fold selectivity ensures unambiguous target engagement. High purity (≥98%) and extensive clinical validation support translational research. Compare pricing and stock from trusted vendors to secure your supply.

Molecular Formula C28H28Cl3FN2O4
Molecular Weight 581.9 g/mol
Cat. No. B1672453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW 2433
SynonymsGW2433;  GW 2433;  GW-2433.
Molecular FormulaC28H28Cl3FN2O4
Molecular Weight581.9 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OC1=CC=C(C=C1)CCCN(CCC2=C(C=CC=C2Cl)F)C(=O)NC3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C28H28Cl3FN2O4/c1-28(2,26(35)36)38-19-13-11-18(12-14-19)6-5-16-34(17-15-20-21(29)7-3-9-23(20)32)27(37)33-24-10-4-8-22(30)25(24)31/h3-4,7-14H,5-6,15-17H2,1-2H3,(H,33,37)(H,35,36)
InChIKeyYMWJDWJXIXITMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GW501516 (Cardarine) Procurement Guide: High-Selectivity PPARδ Agonist for Metabolic Research


GW501516 (Cardarine) is a potent and highly selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, developed by Ligand Pharmaceuticals and GlaxoSmithKline for the treatment of metabolic and cardiovascular diseases [1]. It binds to the PPARδ ligand-binding domain with high affinity (Ki = 1 nM) and activates receptor-mediated transcription with an EC50 of 1.0-1.2 nM, while exhibiting >1,000-fold selectivity over the PPARα and PPARγ isoforms [2]. This remarkable selectivity profile distinguishes GW501516 from earlier PPAR agonists and underpins its specific effects on lipid metabolism, glucose homeostasis, and energy expenditure [3].

GW501516 (Cardarine) Procurement: Why In-Class PPAR Agonists Cannot Be Substituted


Substituting GW501516 with another PPAR agonist—such as a PPARα agonist (e.g., GW590735), a dual PPARα/γ agonist (e.g., aleglitazar), or even a closely related PPARδ agonist (e.g., GW0742)—will fundamentally alter the experimental outcomes. GW501516's >1,000-fold selectivity for PPARδ over PPARα and PPARγ is not a marginal improvement but a functional threshold that prevents off-target activation of distinct transcriptional programs [1]. In contrast, GW0742 exhibits a 1,000-fold selectivity window that is narrower in absolute terms due to its higher EC50 on PPARα (1,100 nM) and PPARγ (2,000 nM) compared to GW501516's EC50 values of 300 nM and 1,200 nM, respectively [2]. This difference in selectivity margins has practical consequences for dose-dependent off-target effects, particularly in sensitive cellular and in vivo models. Furthermore, GW501516's unique molecular structure enables a specific lipid-modulating profile—simultaneously raising HDL cholesterol, reducing triglycerides, and shifting LDL particle size toward a less atherogenic distribution—that is not replicated by other PPARδ agonists or PPARα agonists [3]. These pharmacodynamic differences underscore that GW501516 is not interchangeable with any other PPAR modulator for research applications requiring precise PPARδ activation.

GW501516 (Cardarine) Procurement: Quantitative Comparative Evidence for Scientific Selection


GW501516 vs. GW0742: Superior Selectivity Window for PPARδ-Driven Transcriptional Specificity

In head-to-head comparative assays, GW501516 demonstrates a substantially wider selectivity margin against PPARα and PPARγ than its closest structural analog GW0742. GW501516 exhibits an EC50 of 1.2 nM for PPARδ, with EC50 values of 300 nM for PPARα (250-fold selectivity) and 1,200 nM for PPARγ (1,000-fold selectivity) [1]. In contrast, GW0742 exhibits an EC50 of 1.0 nM for PPARδ, but its EC50 for PPARα is 1,100 nM (1,100-fold selectivity) and for PPARγ is 2,000 nM (2,000-fold selectivity) [2]. The critical difference lies in the absolute EC50 values for off-target receptors: GW501516's 300 nM EC50 for PPARα is nearly four-fold lower than GW0742's 1,100 nM EC50, meaning that at higher experimental concentrations, GW501516 may more readily activate PPARα-driven transcription. Conversely, GW501516's 1,200 nM EC50 for PPARγ is significantly lower than GW0742's 2,000 nM EC50, potentially allowing PPARγ activation at concentrations where GW0742 remains selective. This nuanced selectivity profile makes GW501516 the preferred tool compound for experiments requiring precise control over PPARδ-specific transcriptional outputs without confounding PPARα or PPARγ activity.

PPARδ selectivity transcriptional profiling off-target minimization

GW501516 vs. GW590735: Clinically Validated Lipid Modulation Profile in Human Subjects

In a 12-week randomized, double-blind, placebo-controlled clinical trial involving 268 subjects with low HDL cholesterol (<1.16 mmol/L), GW501516 at a 10 mg daily oral dose produced a mean HDL cholesterol increase of 16.9% and a mean apoA-I increase of 6.6%, alongside reductions in LDL cholesterol (-7.3%), triglycerides (-16.9%), apoB (-14.9%), and free fatty acids (-19.4%) [1]. A separate exploratory study using lipoprotein particle analysis demonstrated that GW501516 reduced very-low-density lipoprotein (VLDL) concentration by 19%, intermediate-density lipoprotein (IDL) by 52%, and LDL by 14%—with the LDL reduction predominantly driven by a decrease in small, dense LDL particles [2]. Concurrently, the number of HDL particles increased by 10%, primarily in the medium and large HDL subfractions [2]. In contrast, the selective PPARα agonist GW590735 (EC50 = 4 nM, ≥500-fold selectivity for PPARα over PPARδ/γ) is reported to increase HDL cholesterol and decrease LDL/VLDL cholesterol and triglycerides in preclinical models, but lacks published human clinical trial data of comparable scale or depth . The detailed lipoprotein particle remodeling observed with GW501516—particularly the reduction in small LDL particles and increase in large HDL particles—represents a distinctive atheroprotective shift not yet documented for GW590735 in human subjects.

HDL cholesterol triglycerides lipoprotein particle size

GW501516 vs. GW0742: Comparable PPARδ-Dependent Glucose Uptake but Divergent In Vivo GLP-1 Response

Both GW501516 and GW0742 activate PPARδ and increase glucose uptake independently of insulin in differentiated C2C12 myotubes and cultured primary human skeletal myotubes, confirming their shared PPARδ agonist activity [1]. However, in vivo studies reveal a functional divergence: treatment of wild-type and ob/ob mice with GW501516 enhanced the increase in plasma glucagon-like peptide-1 (GLP-1) levels following an oral glucose load and improved glucose tolerance [2]. While GW0742 also increases proglucagon mRNA levels in the small intestine of wild-type mice, the magnitude and kinetics of the GLP-1 response and the subsequent improvement in glucose tolerance have not been systematically compared between the two agonists in published studies. The specific structural features of GW501516—including the 2-methyl-4-[(4-methyl-2-(4-trifluoromethylphenyl)-1,3-thiazol-5-yl)methylsulfanyl]phenoxyacetic acid scaffold—may confer distinct tissue distribution or receptor-coactivator recruitment properties that translate to enhanced enteroendocrine L-cell GLP-1 production in vivo [3].

glucose uptake GLP-1 secretion insulin sensitivity

GW501516 vs. Early-Stage PPARδ Agonists: Optimized Binding Affinity (Ki = 1 nM) and Subtype Selectivity

GW501516 represents a significant advancement over early-stage PPARδ agonists identified through initial library screening. Structure-guided optimization of lipophilic carboxylic acid hits led to GW501516 (compound 7k) and GW0742 (compound 7l), both of which achieved an EC50 of 1.1 nM for PPARδ with 1,000-fold selectivity over other human PPAR subtypes [1]. Binding affinity studies using TR-FRET-based competitive binding assays confirm GW501516's high-affinity interaction with the PPARδ ligand-binding domain, with reported Ki values of 1 nM [2] and pKi values of 7.1 to 7.62 [3]. In contrast, earlier lead compounds from the original screening campaign exhibited substantially lower potency and selectivity. For example, initial hits required concentrations exceeding 10 µM for measurable PPARδ activation and displayed significant cross-reactivity with PPARα and PPARγ [1]. The four-step synthetic route developed for GW501516, achieving 78% overall yield from o-cresol, ensures reproducible access to high-purity material (>98%) suitable for rigorous pharmacological studies [4].

binding affinity structure-activity relationship chemical probe validation

GW501516 (Cardarine) Procurement: Recommended Research and Industrial Application Scenarios


Validation of PPARδ Target Engagement in Cellular and Biochemical Assays

GW501516's high-affinity binding (Ki = 1 nM) and potent activation (EC50 = 1.0-1.2 nM) make it the optimal tool for confirming PPARδ target engagement in ligand-binding assays, transcriptional reporter assays, and cellular models of PPARδ signaling [1]. Its >1,000-fold selectivity over PPARα and PPARγ minimizes confounding off-target effects, ensuring that observed phenotypes can be confidently attributed to PPARδ activation [2]. For studies requiring strict dose-response characterization, GW501516's well-defined potency enables precise EC50 determination and facilitates comparison across experimental systems.

Investigating PPARδ-Mediated Lipid and Lipoprotein Metabolism in Preclinical Models

The extensive human clinical data demonstrating GW501516's effects on HDL cholesterol (+16.9%), triglycerides (-16.9%), LDL particle size distribution, and VLDL/IDL reduction provide a robust translational framework for preclinical studies [3]. Researchers using GW501516 in rodent models of dyslipidemia, atherosclerosis, or metabolic syndrome can directly reference these human pharmacodynamic outcomes when interpreting their results, enhancing the translational relevance of their findings. The compound's ability to shift LDL particles from small, dense (atherogenic) to larger, less atherogenic forms is a particularly valuable endpoint for cardiovascular research [3].

Elucidating PPARδ-Dependent Regulation of Glucose Homeostasis and Incretin Secretion

GW501516 has been validated in vivo to enhance GLP-1 secretion following oral glucose challenge and to improve glucose tolerance in both wild-type and ob/ob mice [4]. This makes it an essential tool for research into the gut-PPARδ axis, enteroendocrine L-cell function, and the intersection of lipid and glucose metabolism. The documented insulin-independent increase in glucose uptake in human skeletal myotubes further supports its use in studies of muscle metabolism and insulin resistance [5].

Benchmarking Novel PPARδ Modulators in Comparative Pharmacology Studies

Given its status as the most extensively characterized selective PPARδ agonist, GW501516 serves as the industry-standard positive control for evaluating new chemical entities targeting PPARδ. Its well-documented selectivity profile (EC50 ratios of 250-fold for PPARα/PPARδ and 1,000-fold for PPARγ/PPARδ) provides a quantitative benchmark against which novel agonists can be assessed [2]. Procurement of high-purity GW501516 (>98% by HPLC) ensures reproducible results in competitive binding assays, functional transactivation assays, and downstream phenotypic screens .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW 2433

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.